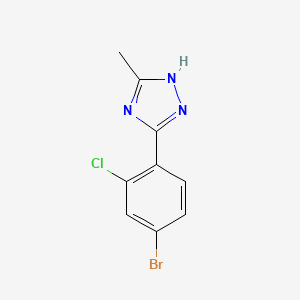

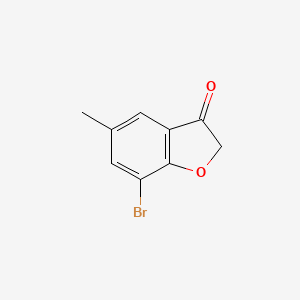

![molecular formula C11H18N6OS B1438864 1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105197-53-2](/img/structure/B1438864.png)

1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Vue d'ensemble

Description

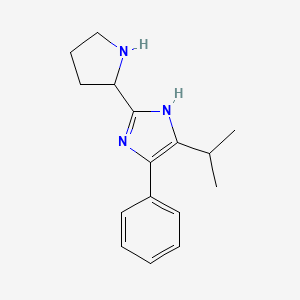

The compound “1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It contains functional groups such as amines and ethers, which are common in many biological molecules and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-amine core, followed by the addition of the various substituents. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecule contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a type of heterocyclic compound. This core is substituted at various positions with an aminoethyl group, a methoxyethyl group, and a methylthio group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amine groups might be involved in acid-base reactions, while the ether and thioether groups could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like amines and ethers would likely make it somewhat soluble in polar solvents .Applications De Recherche Scientifique

Cytoprotective Antiulcer Activity

1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its related derivatives have been explored for their cytoprotective antiulcer activity. In a study, certain pyrazolopyrimidine derivatives demonstrated potent inhibition of HCI-ethanol-induced and water-immersion stress-induced ulcers in rats with low acute toxicity, signifying their potential use in antiulcer medication (Ikeda et al., 1996).

Anti-Inflammatory and Ulcerogenicity Studies

The compound has been investigated for its anti-inflammatory properties. New pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives exhibited good anti-inflammatory activity in the carrageenan-induced paw edema test in rats. Specifically, certain derivatives showed activity comparable to indomethacin with minimal ulcerogenic effects, indicating a balance between anti-inflammatory effectiveness and reduced side effects (El-Tombary, 2013).

Antiallergic Activity

This compound has also been studied for its antiallergic effects. In particular, a related pyrazolo[3, 4-d]pyrimidine compound demonstrated potent antiallergic activity in experimental models, inhibiting reactions such as passive cutaneous anaphylaxis and mast cell degranulation, suggesting its potential as an antiallergic therapeutic agent (Gupta et al., 1995).

Antihyperlipaemic Activity

Research into the antihyperlipaemic activity of related compounds has shown promising results. Certain derivatives were observed to lower serum cholesterol and triglyceride levels in albino rats, comparable to the effects of known antihyperlipaemic drugs, indicating the potential utility of these compounds in managing hyperlipidaemia (Gadad et al., 1996).

Antihyperglycemic Agents

Studies have also explored the antidiabetic properties of related compounds, with certain derivatives demonstrating potent antihyperglycemic effects in diabetic mice models. These compounds may represent a new class of antihyperglycemic agents, potentially offering a novel approach to diabetes treatment (Kees et al., 1996).

Orientations Futures

Propriétés

IUPAC Name |

1-(2-aminoethyl)-N-(2-methoxyethyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N6OS/c1-18-6-4-13-9-8-7-14-17(5-3-12)10(8)16-11(15-9)19-2/h7H,3-6,12H2,1-2H3,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STERFPAQADXELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C2C=NN(C2=NC(=N1)SC)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

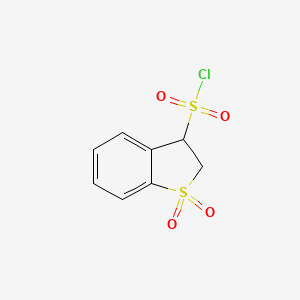

![2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1438784.png)

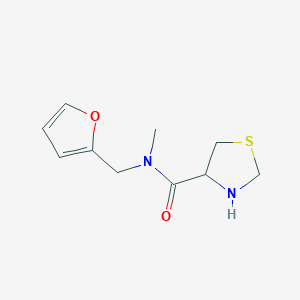

amine](/img/structure/B1438785.png)

![(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1438786.png)

![[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438789.png)

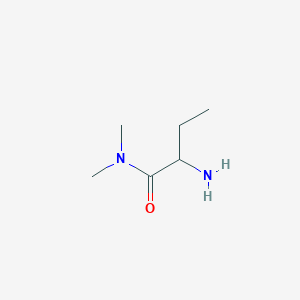

![1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one](/img/structure/B1438800.png)